1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
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Overview
Description
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable butyl halide to form 4-(2-chloro-4,6-dimethylphenoxy)butane.
Pyrrolidine Attachment: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide or toluene to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Used in studying receptor-ligand interactions due to its structural features.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to its target, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine
- 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine ring or variations in the length of the butyl chain.
- Unique Features: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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